molecular formula C15H13NO5S B12543235 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate CAS No. 821791-94-0

4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate

Cat. No.: B12543235
CAS No.: 821791-94-0
M. Wt: 319.3 g/mol
InChI Key: ILFQHNAMWMUGBE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is an organic compound with the molecular formula C14H12N2O5S2. It is a yellow crystalline powder that is slightly soluble in water but easily dissolves in organic solvents such as ether, acetone, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate typically involves the following steps :

    Esterification: 4-Nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.

    Carbonation: The ester is then reacted with diethyl carbonate to produce 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.

    Substitution: The final step involves reacting the carbonate with ethyl magnesium bromide to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Safety measures are also implemented to handle the chemicals and by-products safely.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It serves as a linker in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate involves its ability to act as a cleavable linker in biochemical applications . The compound can form stable bonds with proteins or other molecules, which can be cleaved under specific conditions, releasing the active drug or molecule. This property is particularly useful in the development of ADCs, where the compound helps deliver the drug specifically to cancer cells, minimizing side effects on healthy cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
  • 4-Nitrophenyl 2-(2-pyridyldisulfanyl)ethyl carbonate

Uniqueness

4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to act as a cleavable linker in ADCs sets it apart from other similar compounds, making it valuable in targeted drug delivery systems.

Properties

CAS No.

821791-94-0

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(4-nitrophenyl) 2-phenylsulfanylethyl carbonate

InChI

InChI=1S/C15H13NO5S/c17-15(20-10-11-22-14-4-2-1-3-5-14)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10-11H2

InChI Key

ILFQHNAMWMUGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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